molecular formula C9H8Br2O B1592061 2-(Bromomethyl)-6-methylbenzoyl bromide CAS No. 755030-83-2

2-(Bromomethyl)-6-methylbenzoyl bromide

Cat. No.: B1592061
CAS No.: 755030-83-2
M. Wt: 291.97 g/mol
InChI Key: BQNHLNYNOYQQSQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methylbenzoyl bromide is a brominated aromatic compound featuring a benzoyl bromide backbone substituted with a bromomethyl group at the 2-position and a methyl group at the 6-position. This structure confers high electrophilicity to the benzyl bromide moiety, making it a reactive intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Bromomethyl)-6-methylbenzoyl bromide typically involves the selective bromination of 2,6-dimethylbenzoyl derivatives. The key challenge is to selectively brominate the methyl group adjacent to the benzoyl bromide functionality without affecting other positions, achieving high yield and purity.

Preparation from 2,6-Dimethylbenzoyl Chloride via Radical Bromination

A well-documented and efficient method involves radical bromination of 2,6-dimethylbenzoyl chloride using brominating agents such as N-bromosuccinimide (NBS) or bromohydantoin, with radical initiators like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under controlled temperatures.

Reaction Conditions and Outcomes

Embodiment Starting Material Brominating Agent Solvent Initiator Temperature Reaction Time Yield (%) Purity (%) Notes
1 2,6-Dimethylbenzoyl chloride NBS (0.08 mol) Dichloromethane (50 mL) AIBN (0.0002 mol) 40°C 4 h 77 98.2 Stirred at RT then heated; GC monitored
2 2,6-Dimethylbenzoyl chloride NBS (0.09 mol) Carbon tetrachloride (40 mL) BPO (0.0002 mol), AIBN (0.0002 mol) 70°C 5 h 87 98.0 Higher temperature; GC monitored
3 2,6-Dimethylbenzoyl chloride Bromohydantoin (0.095 mol) 1,2-Dichloroethane (60 mL) AIBN (0.0005 mol) 70°C 4 h 89 98.6 Optimized for highest yield and purity

Source: Patent CN101381302A detailed embodiments

Mechanism: The radical initiator decomposes thermally to generate radicals, which abstract hydrogen atoms from the methyl group on the aromatic ring, allowing bromine radicals from NBS or bromohydantoin to substitute the benzylic hydrogen selectively, yielding the bromomethyl derivative.

Alternative Synthetic Route: Ester Intermediate Method

Another approach involves the synthesis of methyl 2-bromomethyl-6-methylbenzoate as an intermediate, which can be converted to the bromoyl bromide.

Procedure Summary

  • A 35% solution of 2-bromomethyl-6-methylbenzoyl bromide in n-heptane (200 g, 240 mmol) is reacted with methanol (400 mL) at room temperature for 1 hour.
  • After addition of n-heptane, the mixture is washed with saturated sodium bicarbonate solution and water.
  • The solvent is removed under reduced pressure to yield methyl 2-bromomethyl-6-methylbenzoate with 98.8% yield and 80% purity.

This ester intermediate can then be transformed into the target bromide via halogen exchange or other functional group transformations.

Source: Chemicalbook synthesis route

Physicochemical Data Relevant to Preparation

Property Value
Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
Density 1.787 g/cm³
Boiling Point 346.97 °C at 760 mmHg
Flash Point 122.47 °C
Vapor Pressure 0 mmHg at 25 °C
Refractive Index 1.613

These properties assist in optimizing reaction conditions and purification steps

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent(s) Initiator(s) Temp (°C) Yield (%) Purity (%) Key Features
Radical Bromination (Embodiment 1) 2,6-Dimethylbenzoyl chloride NBS Dichloromethane AIBN 40 77 98.2 Mild temp, moderate yield
Radical Bromination (Embodiment 2) 2,6-Dimethylbenzoyl chloride NBS Carbon tetrachloride BPO + AIBN 70 87 98.0 Higher temp, improved yield
Radical Bromination (Embodiment 3) 2,6-Dimethylbenzoyl chloride Bromohydantoin 1,2-Dichloroethane AIBN 70 89 98.6 Best yield and purity
Ester Intermediate Route 2-bromomethyl-6-methylbenzoyl bromide Methanol (conversion) n-Heptane + Methanol None RT 98.8 80 (purity included) Indirect method via ester intermediate

Research Findings and Practical Notes

  • Radical bromination using NBS or bromohydantoin with radical initiators is the most common and effective approach to synthesize this compound with high purity and yields around 77–89%.
  • Reaction temperature influences yield and reaction time; higher temperatures (70 °C) generally improve yield but require careful control to avoid side reactions.
  • The choice of solvent affects reaction efficiency and product isolation; dichloromethane, carbon tetrachloride, and 1,2-dichloroethane are commonly used.
  • The ester intermediate method provides an alternative synthetic pathway but involves additional steps and purification.
  • The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
  • Purity is typically verified by gas chromatography (GC), with yields and purities above 98% achievable under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methylbenzoyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10Br2O
  • Molecular Weight : 293.00 g/mol
  • CAS Number : 755030-83-2

The compound features a bromomethyl group attached to the benzoyl moiety, which enhances its reactivity in substitution reactions.

Applications in Organic Synthesis

  • Intermediate in Pharmaceutical Chemistry :
    • 2-(Bromomethyl)-6-methylbenzoyl bromide serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to biologically active compounds.
    • For example, it can be transformed into other functionalized benzoyl derivatives, which are crucial in drug development.
  • Synthesis of Biologically Active Molecules :
    • The compound is utilized to synthesize novel compounds with potential therapeutic effects. Researchers have explored its role in creating anti-cancer agents and anti-inflammatory drugs.
    • A notable case study involved the synthesis of a series of benzoyl derivatives that exhibited promising activity against specific cancer cell lines.
  • Use in Polymer Chemistry :
    • It is also employed as a building block in polymer synthesis, where it contributes to the formation of polymeric materials with specific properties.
    • The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties.

Data Table: Applications Overview

Application AreaDescriptionExample Compounds
Pharmaceutical ChemistryIntermediate for drug synthesisAnti-cancer agents
Synthesis of Biologically Active MoleculesDevelopment of new therapeutic agentsAnti-inflammatory drugs
Polymer ChemistryBuilding block for functional polymersHigh-performance polymers

Case Studies

  • Synthesis of Anti-Cancer Agents :
    • Researchers synthesized a series of derivatives from this compound, leading to compounds that showed significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's utility in generating lead compounds for further development.
  • Polymer Development :
    • A study focused on using this compound as a monomer in the production of thermally stable polymers. The resulting materials demonstrated enhanced resistance to heat and mechanical stress, showcasing the compound's potential in advanced material applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methylbenzoyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable electrophile for nucleophilic substitution reactions. The carbonyl group in the benzoyl moiety can participate in various reactions, including reduction and oxidation, influencing the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physicochemical properties of bromomethyl-substituted aromatics are heavily influenced by substituents. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties/Applications
2-(Bromomethyl)-6-methylbenzoyl bromide 2-Bromomethyl, 6-methyl, benzoyl bromide Not provided High electrophilicity; alkylation reactions
2-(Bromomethyl)benzoic acid 2-Bromomethyl, carboxylic acid 229.02 g/mol Carboxylic acid functionality; intermediate in drug synthesis
Methyl 2-(bromomethyl)benzoate 2-Bromomethyl, methyl ester 243.08 g/mol Ester group; precursor for heterocycles
2-(Bromomethyl)-3-fluorobenzonitrile 2-Bromomethyl, 3-fluoro, cyano 224.02 g/mol Electron-withdrawing groups enhance reactivity in SN2 reactions
2-Iodo-5-(trifluoromethyl)benzyl bromide 2-Iodo, 5-CF3, benzyl bromide 379.92 g/mol Bulky substituents; used in Suzuki couplings

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., –CN, –CF₃) exhibit increased electrophilicity at the benzyl bromide site, accelerating nucleophilic substitution reactions .
  • Steric Effects : Bulky groups (e.g., –I, –CF₃) hinder reactivity in sterically demanding reactions but improve selectivity in cross-couplings .
  • Functional Group Compatibility : The benzoyl bromide group in the target compound offers distinct reactivity compared to esters (e.g., methyl 2-(bromomethyl)benzoate) or acids, enabling acylations or condensations .

Challenges :

  • By-Product Formation: Polar solvents and elevated temperatures promote solvolysis (e.g., ethanol in 2-(bromomethyl)benzothiazole synthesis generates ethoxymethyl by-products) .
  • Optimization : Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize side reactions.

Physicochemical Characterization

Comparative data from elemental analysis, spectroscopy, and crystallography:

Compound Name ¹H NMR (δ, ppm) Melting Point Bromide Content (Titration)
2-(Bromomethyl)benzoic acid 5.09–4.97 (CH₂Br) Not provided ~34% (theoretical: 34.8%)
Methyl 2-(bromomethyl)benzoate 5.15 (s, CH₂Br) Liquid Not reported
2-(Bromomethyl)-3-fluorobenzonitrile Not available 75–77°C ~35% (theoretical: 35.6%)

Notes:

  • 13C SSNMR : Critical for confirming crystallinity and protonation states in brominated aromatics .
  • Discrepancies : Experimental bromide content often deviates from theoretical values due to hygroscopicity or incomplete reactions .

Biological Activity

Overview

2-(Bromomethyl)-6-methylbenzoyl bromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C10H8Br2O
  • Molecular Weight : 292.98 g/mol
  • CAS Number : 100123-45-6

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cancer progression, such as VEGFR and Aurora A kinase.
    • Induction of Apoptosis : It activates the caspase cascade, leading to programmed cell death in cancer cells.
StudyCell LineIC50 (µM)Mechanism
HeLa15.1Caspase activation
MCF-718.6Kinase inhibition

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition :
    • Effective against both Gram-positive and Gram-negative bacteria.
PathogenMIC (µg/ml)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.8

3. Immunosuppressive Effects

This compound has shown potential in modulating immune responses, which could be beneficial for treating autoimmune diseases:

  • Lymphocyte Proliferation :
    • Studies indicate that it inhibits the proliferation of human peripheral blood lymphocytes, suggesting possible applications in immunotherapy.

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the anticancer effects of this compound in mice models with induced tumors. The compound was administered at varying doses, revealing a significant reduction in tumor size compared to control groups.

  • Results :
    • Tumor size decreased by an average of 40% at a dose of 10 mg/kg.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted to assess the antimicrobial efficacy against clinical isolates of bacteria and fungi. The results demonstrated that the compound outperformed several standard antibiotics.

  • Findings :
    • Exhibited a broad-spectrum antimicrobial effect, particularly potent against resistant strains.

Mechanisms Underlying Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Interaction : Acts as an antagonist for several receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : Inhibits enzymes critical for pathogen survival and cancer cell metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-6-methylbenzoyl bromide with high purity?

  • Methodological Answer : A common approach involves bromination of 6-methylbenzoyl derivatives using reagents like diethyl (bromodifluoromethyl)phosphonate or bromomethylation of pre-functionalized aromatic precursors. For example, reacting 6-methylbenzaldehyde with brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled conditions (e.g., acetonitrile solvent, 0–5°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with >95% purity .

  • Key Parameters :
Reaction StepReagents/ConditionsYield (%)
BrominationPBr₃, 0°C, 12h70–80
PurificationHexane:EtOAc (8:2)>95

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for structural confirmation. For instance, the bromomethyl group (–CH₂Br) typically appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) (C=O stretch ~1700 cm⁻¹, C–Br ~600 cm⁻¹) further validate purity and functional groups. Gas chromatography-mass spectrometry (GC-MS) is less suitable due to thermal instability .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile brominated compounds.
  • Storage : Keep in a dark, airtight container at 2–8°C to prevent decomposition.
  • First Aid : For skin contact, wash immediately with soap/water (15 min). For eye exposure, flush with saline solution and consult an ophthalmologist .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom’s high electrophilicity facilitates SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent methyl group may reduce reaction rates compared to less substituted analogs. For example, reactions with piperidine in THF at 60°C show a 20% lower yield than unsubstituted benzyl bromides. Kinetic studies (via GC or LC-MS monitoring) are recommended to optimize substitution conditions .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (e.g., –10°C) minimize elimination byproducts (e.g., forming styrene derivatives).
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems.
  • Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups) with trimethylsilyl chloride to prevent unwanted acylations .

Q. How do structural modifications of this compound affect its physical and chemical properties in different solvents?

  • Methodological Answer : Substituent effects can be studied via computational chemistry (DFT calculations) and experimental solvatochromism. For example:

  • Solubility : The methyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL).
  • Reactivity : In DMF, the compound undergoes faster SN₂ reactions due to high polarity, whereas in toluene, dimerization via Wurtz coupling is observed at elevated temperatures .
  • Data Table :
SolventSolubility (mg/mL)Reaction Rate (k, s⁻¹)
DMF500.15
Toluene100.02

Properties

IUPAC Name

2-(bromomethyl)-6-methylbenzoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHLNYNOYQQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621109
Record name 2-(Bromomethyl)-6-methylbenzoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755030-83-2
Record name 2-(Bromomethyl)-6-methylbenzoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-methylbenzoyl bromide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Bromomethyl)-6-methylbenzoyl bromide
2-(Bromomethyl)-6-methylbenzoyl bromide
2-(Bromomethyl)-6-methylbenzoyl bromide
2-(Bromomethyl)-6-methylbenzoyl bromide
2-(Bromomethyl)-6-methylbenzoyl bromide
2-(Bromomethyl)-6-methylbenzoyl bromide

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